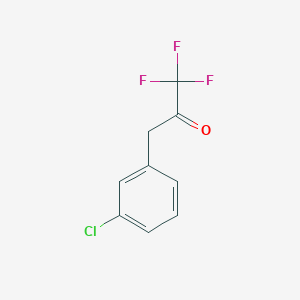

3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVHCMRAEYZKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568440 | |

| Record name | 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139521-25-8 | |

| Record name | 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone" synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable fluorinated ketone intermediate. Trifluoromethyl ketones are a cornerstone in modern medicinal chemistry and drug development due to the unique electronic and metabolic properties conferred by the trifluoromethyl group. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of viable synthetic strategies, mechanistic insights, and field-proven experimental protocols. We will focus on logical retrosynthetic analysis and compare two principal pathways: the trifluoroacetylation of a carboxylic acid enediolate and the addition of an organometallic reagent to a trifluoroacetyl electrophile.

Introduction and Physicochemical Properties

This compound (CAS 139521-25-8) is an aromatic trifluoromethyl ketone. Such structures serve as critical building blocks for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The related compound, 3'-chloropropiophenone, is a key intermediate in the synthesis of the CNS-active agent Bupropion, highlighting the pharmaceutical relevance of the chlorophenyl ketone scaffold.[1] This guide elucidates the most practical and efficient methods for the synthesis of this target compound.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 139521-25-8 | [2] |

| Molecular Formula | C₉H₆ClF₃O | [2] |

| Molecular Weight | 222.59 g/mol | [2] |

| Appearance | Not specified (typically a liquid or low-melting solid) | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

Retrosynthetic Analysis

A logical retrosynthetic analysis provides a roadmap for designing a synthesis. For this compound, two primary bond disconnections are most logical, leading to readily available starting materials.

Caption: Experimental workflow for the enediolate pathway.

Detailed Experimental Protocol (Adapted from General Procedure):

-

Reagents and Materials:

Reagent CAS MW Amount Moles 3-Chlorophenylacetic acid 1878-65-5 170.59 10.0 g 58.6 mmol Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene 4111-54-0 107.12 64.5 mL 129.0 mmol Ethyl trifluoroacetate 383-63-1 142.08 21.0 mL 175.8 mmol Tetrahydrofuran (THF), anhydrous 109-99-9 72.11 120 mL - Hydrochloric acid (HCl), 6 M 7647-01-0 36.46 As needed - Diethyl ether 60-29-7 74.12 For extraction - | Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying | - |

-

Procedure:

-

To a dry 500 mL three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 3-chlorophenylacetic acid (10.0 g, 58.6 mmol) and anhydrous THF (80 mL).

-

Cool the resulting solution to -20°C using a dry ice/acetone bath.

-

Slowly add LDA solution (64.5 mL, 129.0 mmol, 2.2 equiv) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 20°C. Stir at this temperature for 4 hours to ensure complete enediolate formation.

-

In a separate dry flask, prepare a solution of ethyl trifluoroacetate (21.0 mL, 175.8 mmol, 3.0 equiv) in anhydrous THF (40 mL). Cool this solution to -65°C.

-

Transfer the enediolate solution prepared in step 4 via cannula into the cold ethyl trifluoroacetate solution. The rate of addition should be controlled to maintain the reaction temperature below -60°C.

-

After the addition is complete, stir the mixture at -65°C for an additional 1 hour.

-

Quench the reaction by slowly adding 6 M aqueous HCl until the mixture is acidic (pH ~1). A vigorous evolution of CO₂ gas will be observed.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.

-

Pathway II: Organometallic Addition to a Trifluoroacetyl Electrophile

This classical organometallic approach offers an alternative disconnection. It relies on the nucleophilic character of a Grignard reagent, which is a powerful tool for C-C bond formation.

Core Mechanism:

-

Grignard Reagent Formation: 3-Chlorobenzyl chloride is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 3-chlorobenzylmagnesium chloride. This reaction reverses the polarity of the benzylic carbon, making it strongly nucleophilic. [3]2. Nucleophilic Addition: The Grignard reagent is then added to an electrophilic trifluoroacetyl source, such as ethyl trifluoroacetate. The nucleophilic carbon attacks the carbonyl carbon, leading to a tetrahedral intermediate.

-

Workup: Acidic workup protonates the intermediate, which then collapses to form the ketone. A key consideration is preventing a second addition of the Grignard reagent to the newly formed ketone product, which would lead to a tertiary alcohol. This is often managed by using low temperatures and a less reactive trifluoroacetyl source (e.g., a Weinreb amide).

Protocol Outline:

-

Activate magnesium turnings in a dry flask under a nitrogen atmosphere.

-

Add a solution of 3-chlorobenzyl chloride in anhydrous THF dropwise to initiate the Grignard formation. Maintain a gentle reflux.

-

Once the Grignard reagent has formed, cool the solution to a low temperature (e.g., -78°C).

-

Slowly add a solution of ethyl trifluoroacetate in THF.

-

After stirring for a set period, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup and extraction with an organic solvent.

-

Purify the resulting crude product.

Comparative Analysis of Pathways

| Feature | Pathway I (Enediolate) | Pathway II (Organometallic) |

| Starting Materials | 3-Chlorophenylacetic acid (stable solid) | 3-Chlorobenzyl chloride (lachrymator) |

| Key Reagents | LDA (pyrophoric, requires careful handling) | Magnesium metal (flammable solid) |

| Reaction Conditions | Cryogenic temperatures required (-20°C to -78°C) | Grignard formation can be exothermic; addition step is cryogenic (-78°C) |

| Key Advantages | Generally high yields, one-pot procedure, avoids handling lachrymatory benzyl halides. | Utilizes classical, well-understood Grignard chemistry. |

| Potential Challenges | Requires strictly anhydrous conditions and handling of pyrophoric LDA. | Potential for over-addition to form tertiary alcohol; Wurtz coupling side products during Grignard formation. |

| Scalability | Scalable, but cryogenic cooling can be a challenge on a very large scale. | Highly scalable and common in industrial processes. |

Conclusion and Expert Recommendation

Both pathways present viable strategies for the synthesis of this compound.

Pathway I , the enediolate trifluoroacetylation of 3-chlorophenylacetic acid, is highly recommended for laboratory-scale synthesis. Its one-pot nature and the use of a stable, readily available carboxylic acid as a starting material are significant advantages. The primary challenge lies in the handling of LDA and the requirement for cryogenic temperatures, but these are standard practices in modern organic synthesis labs.

Pathway II , the Grignard route, is a strong contender, particularly for industrial-scale production where the handling of Grignard reagents is routine. The main technical hurdle is controlling the reaction to prevent the formation of the tertiary alcohol byproduct.

For researchers and drug development professionals seeking a reliable and high-yielding method to access this and related trifluoromethyl ketones, mastering the enediolate trifluoroacetylation/decarboxylation sequence (Pathway I) is a valuable and broadly applicable skill.

References

-

Tang, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23, 4930-4934. [Link]

- CN1785952A. Method for preparing 3'-chloropropiophenone.

-

Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661-1664. [Link]

-

Organic Chemistry Portal. (2025). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube. [Link]

- WO2016058896A1. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- US4950802A. Process for the preparation of aryl trifluoromethyl ethers.

-

Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. Organic Chemistry Portal Website. [Link]

- EP2006274B1. METHOD FOR PRODUCING 3,3,3-TRIFLUOROPROPIONIC ACID CHLORIDE.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubChem. 3-Chlorophenylacetic acid. National Institutes of Health. [Link]

-

Wikipedia. Trifluoroacetone. Wikipedia. [Link]

-

LookChem. Cas 89-25-8, 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one. LookChem Website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. NINGBO INNO PHARMCHEM Website. [Link]

Sources

"3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone" chemical properties

An In-Depth Technical Guide to 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone: Properties, Synthesis, and Applications

This guide offers a comprehensive technical overview of this compound, a member of the aryl trifluoromethyl ketone (TFMK) class of compounds. TFMKs have garnered significant attention in pharmaceutical and agrochemical research due to the unique electronic properties imparted by the trifluoromethyl group. This document is intended for researchers, synthetic chemists, and drug development professionals, providing insights into the molecule's core properties, reactivity, synthesis, and potential applications, grounded in established chemical principles.

Core Chemical and Physical Properties

This compound is a halogenated aromatic ketone. Its structure is characterized by a central propanone backbone, substituted with a highly electronegative trifluoromethyl group at the C1 position and a 3-chlorophenyl group at the C3 position. These substitutions are critical in defining the molecule's chemical behavior.

The strong inductive effect of the trifluoromethyl group significantly polarizes the adjacent carbonyl bond, rendering the carbonyl carbon highly electrophilic. This is the cornerstone of the reactivity profile for this class of molecules. The 3-chlorophenyl group further influences the electronic properties and provides a site for potential further functionalization.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 139521-25-8 | [1] |

| Molecular Formula | C₉H₆ClF₃O | [1] |

| Molecular Weight | 222.59 g/mol | Calculated |

| InChI Key | N/A | N/A |

| SMILES | C1=CC(=CC(=C1)Cl)CC(=O)C(F)(F)F | N/A |

| Physical Form | Predicted to be a liquid or low-melting solid at STP | N/A |

| Boiling Point | Estimated based on similar structures (e.g., 1,1,1-Trifluoro-3-phenyl-2-propanone: 51-52 °C at 2 mmHg) | N/A |

| Density | Estimated based on similar structures (e.g., 1,1,1-Trifluoro-3-phenyl-2-propanone: 1.22 g/mL at 25 °C) | N/A |

The "Trifluoromethyl Effect": Reactivity and Mechanistic Insights

The defining characteristic of trifluoromethyl ketones is their heightened electrophilicity compared to their non-fluorinated analogues.[2] This "trifluoromethyl effect" stems from the potent electron-withdrawing nature of the three fluorine atoms, which creates a significant partial positive charge on the carbonyl carbon.

Hydrate Formation

A direct consequence of this enhanced electrophilicity is the propensity of TFMKs to form stable geminal diol hydrates in the presence of water.[2] Unlike typical ketones where the equilibrium lies far to the left, for TFMKs, the equilibrium can significantly favor the hydrate form. This stability is crucial for their biological activity, as the tetrahedral hydrate can act as a transition-state analogue inhibitor for various enzymes, particularly proteases.[2][3]

Caption: Equilibrium between the ketone and its hydrated gem-diol form.

This reactivity makes this compound highly susceptible to attack by a wide range of nucleophiles, forming stable tetrahedral adducts. This is a key principle exploited in its application as a synthetic building block and potential enzyme inhibitor.

Synthesis Strategies

While a specific, optimized synthesis for this compound is not extensively documented in readily available literature, several robust and well-established methods for the synthesis of aryl trifluoromethyl ketones can be applied.[3][4]

Method 1: Nucleophilic Trifluoromethylation of a Carboxylic Acid Derivative

This modern approach involves the direct conversion of a carboxylic acid to a trifluoromethyl ketone, offering excellent functional group tolerance.[5][6] The process begins with 3-chlorophenylacetic acid, which is widely available.

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol (Exemplary):

-

Reaction Setup: To an oven-dried Schlenk tube under a nitrogen atmosphere, add 3-chlorophenylacetic acid (1.0 eq.), cesium fluoride (CsF, 2.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reagent Addition: Add a suitable solvent (e.g., anisole), followed by trifluoroacetic anhydride (TFAA, 2.0 eq.) as the activating agent, and trimethyl(trifluoromethyl)silane (TMSCF₃, 3.0 eq.) as the trifluoromethyl source.[5]

-

Reaction: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: After cooling to room temperature, quench the reaction carefully with aqueous HCl. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Method 2: Oxidation of the Corresponding Alcohol

This classical two-step approach involves the formation of the secondary alcohol followed by oxidation.

-

Alcohol Formation: React 3-chlorobenzylmagnesium chloride (a Grignard reagent) with ethyl trifluoroacetate. The nucleophilic Grignard reagent will add to the electrophilic carbonyl of the ester to form 1-(3-chlorophenyl)-3,3,3-trifluoro-2-propanol.

-

Oxidation: The resulting secondary alcohol is then oxidized to the ketone using standard oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation.[3] This method is reliable and frequently used for TFMK synthesis.[3]

Predicted Spectroscopic Characterization

While experimental spectra are not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (4H): Multiplets in the range of δ 7.2-7.5 ppm. - Methylene protons (-CH₂-, 2H): A singlet or closely coupled multiplet around δ 3.8-4.2 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): A quartet (due to coupling with ³F) around δ 190-195 ppm. - Trifluoromethyl carbon (-CF₃): A quartet (J ≈ 290 Hz) around δ 115-120 ppm. - Methylene carbon (-CH₂-): A signal around δ 45-50 ppm. - Aromatic carbons: Signals in the δ 125-135 ppm region. |

| ¹⁹F NMR | - A singlet around δ -75 to -80 ppm (relative to CFCl₃). |

| Infrared (IR) | - Strong C=O stretch at a higher wavenumber than typical ketones, ~1730-1750 cm⁻¹, due to the electron-withdrawing CF₃ group.[7] - Strong C-F stretches in the region of 1100-1300 cm⁻¹. - C-Cl stretch around 700-800 cm⁻¹. |

| Mass Spec (EI) | - Molecular ion (M⁺) peak at m/z 222/224 (due to ³⁵Cl/³⁷Cl isotopes). - Characteristic fragments corresponding to the loss of ·CF₃ (m/z 153/155) and the formation of the 3-chlorobenzyl cation (m/z 125/127). |

Applications in Research and Drug Development

The unique chemical properties of TFMKs make them valuable motifs in medicinal chemistry and drug design.[8]

-

Enzyme Inhibition: As previously mentioned, the ability to form stable tetrahedral hydrates allows TFMKs to act as potent inhibitors of various enzymes, including serine proteases, cysteine proteases, and metalloproteases.[3] The 3-(3-chlorophenyl) moiety can be tailored to fit into specific hydrophobic pockets of an enzyme's active site, enhancing binding affinity and selectivity.

-

Metabolic Stability: The trifluoromethyl group is metabolically very stable and can block sites of oxidative metabolism.[8] Incorporating a CF₃ group into a drug candidate can significantly improve its pharmacokinetic profile by increasing its half-life.

-

Lipophilicity and Bioavailability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes, potentially improving oral bioavailability.[8]

-

Building Block: this compound can serve as a versatile synthetic intermediate. The ketone can be transformed into other functional groups, and the aromatic ring can be further modified via standard cross-coupling reactions.

Numerous FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in modern pharmaceuticals.[9][10]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on related compounds like 1,1,1-trifluoroacetone, appropriate precautions must be taken.[11]

-

General Handling: Handle only in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Hazards: The compound is expected to be an irritant to the eyes, skin, and respiratory system. Trifluoromethyl ketones can be lachrymators.[11] While not confirmed, it may be flammable.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

The toxicological properties have not been fully investigated, and the compound should be handled with care at all times.[11]

References

- Wu, W., & Weng, Z. (2018). Synthesis of Aryl Trifluoromethyl Ketones. Synthesis, 50(10), 1958–1964. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1591971]

- Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c01720]

- BenchChem. (2025). The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. BenchChem Technical Guides. [URL: https://www.benchchem.com/technical-guides]

- Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [URL: https://www.organic-chemistry.org/synthesis/C2F/trifluoromethylketones.shtm]

- Wang, X., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters, 25(27), 5035–5040. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c01758]

- Sci-Hub. (2018). Synthesis of Aryl Trifluoromethyl Ketones. Synthesis. [URL: https://sci-hub.se/10.1055/s-0036-1591971]

- ChemicalBook. This compound | 139521-25-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82508139.htm]

- Santschi, N., et al. (2023). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal. [URL: https://boris.unibe.ch/184133/]

- Burton, D. J., & Herkes, F. E. (1967). The Reaction of Trifluoromethyl Ketones and Trialkylphosphines. The Journal of Organic Chemistry, 32(5), 1311–1315. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01280a001]

- Fisher Scientific. (2009). SAFETY DATA SHEET: 1,1,1-Trifluoroacetone. [URL: https://www.fishersci.com/sds]

- Wikipedia. Trifluoromethylation. [URL: https://en.wikipedia.

- CymitQuimica. 3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone. [URL: https://www.cymitquimica.com/3-3-fluorophenyl-1-1-1-trifluoro-2-propanone-cas-898787-55-8]

- Sigma-Aldrich. 1,1,1-Trifluoro-3-phenyl-2-propanone. [URL: https://www.sigmaaldrich.com/product/aldrich/374524]

- Doc Brown's Chemistry. Infrared spectrum of propanone. [URL: https://www.docbrown.info/page06/IRspec/PropanoneIR.htm]

- Lin, L. S., et al. (2006). Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 49(26), 7584–7587. [URL: https://pubmed.ncbi.nlm.nih.gov/17181138/]

- SpectraBase. N-(3-Chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propionamide. [URL: https://spectrabase.com/spectrum/1qwqVOa8iy3]

- Echemi. 3-(2-chlorophenyl)-1,1,1-trifluoro-2-propanone. [URL: https://www.echemi.com/products/pid_591465-3-2-chlorophenyl-111-trifluoro-2-propanone.html]

- PubChem. 1,1,3-Trichlorotrifluoroacetone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66233]

- Wikipedia. Trifluoroacetone. [URL: https://en.wikipedia.org/wiki/Trifluoroacetone]

- Ferreira, R. J., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 001-025. [URL: https://www.jelsciences.com/articles/jbres1175.pdf]

- NIST WebBook. 2-Propanone, 1,1,1-trifluoro-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C421501&Type=IR-SPEC&Index=1]

- PubChem. 1,1,1-Trichloro-3,3,3-trifluoroacetone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69796]

- NIST WebBook. 2-Propanone, 1,1,1-trifluoro- (IR Spectrum). [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C421501&Type=IR-SPEC&Index=1#IR-SPEC]

- NIST WebBook. 2-Propanone, 1,1,1-trifluoro- (Mass Spectrum). [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C421501&Type=Mass+Spec]

- Google Patents. (1997). Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine. [URL: https://patents.google.

- PubChem. 3,3-Dichloro-1,1,1-trifluoroacetone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2779020]

- Zahid, W., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 319. [URL: https://www.mdpi.com/1420-3049/28/1/319]

- PubChem. 1,1,1-Trifluoropropane. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67899]

- Boyle, T. J., et al. (2016). A simple tool for the direct probe electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds. Dalton Transactions, 45(40), 15846–15850. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/dt/c6dt02964a]

- EPO. (2008). Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes. [URL: https://data.epo.org/publication-server/document?

- ChemicalBook. 1,1,1-TRIFLUORO-2-PROPANOL(374-01-6) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/374-01-6_1HNMR.htm]

- NIST WebBook. 2-Propanone, 1,1,1-trifluoro- (Data). [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C421501]

- SpectraBase. 1,1,1-Trifluoro-2-propanone. [URL: https://spectrabase.com/spectrum/5VL045q3cfT]

- Hyma Synthesis Pvt. Ltd. Company Profile. [URL: https://www.hymasynthesis.com/]

- Sigma-Aldrich. 1,1,1-Trifluoroacetone. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/t62804]

- Echemi. 1,1,1-Trifluoro-3-phenyl-2-propanone Safety Data Sheets. [URL: https://www.echemi.com/sds/1,1,1-trifluoro-3-phenyl-2-propanone-cas-350-92-5.html]

- ResearchGate. ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator. [URL: https://www.researchgate.

Sources

- 1. This compound | 139521-25-8 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Sci-Hub. Synthesis of Aryl Trifluoromethyl Ketones / Synthesis, 2018 [sci-hub.ru]

- 5. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 6. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 7. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. jelsciences.com [jelsciences.com]

- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone (CAS No. 139521-25-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifecta of Functionality in a Single Molecule

3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone, with the Chemical Abstracts Service (CAS) number 139521-25-8 , is a halogenated ketone of significant interest in the fields of medicinal chemistry and drug development. This molecule uniquely combines three key structural features: a trifluoromethyl group, a ketone carbonyl, and a meta-substituted chlorophenyl ring. This strategic combination of functionalities imparts a distinct physicochemical profile, rendering it a valuable building block for the synthesis of complex and biologically active compounds.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and increased lipophilicity, which can significantly improve the pharmacokinetic properties of a drug candidate. The electrophilic nature of the ketone carbonyl provides a reactive handle for a variety of chemical transformations, while the chlorophenyl moiety offers a site for further functionalization and can play a crucial role in molecular recognition and binding to biological targets. This guide provides a comprehensive overview of the properties, synthesis, applications, and safety considerations for this versatile chemical intermediate.

Physicochemical Properties

While specific experimental data for this compound is not extensively published in readily available literature, its properties can be reliably inferred from structurally related compounds.

| Property | Inferred Value/Characteristic | Rationale based on Analogous Compounds |

| Molecular Formula | C₉H₆ClF₃O | Based on its chemical structure. |

| Molecular Weight | 222.59 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to off-white liquid or low-melting solid | Based on similar trifluoromethyl ketones and chlorophenyl propanones. |

| Boiling Point | Estimated to be in the range of 200-230 °C at atmospheric pressure | Based on the boiling point of similar substituted aromatic ketones. |

| Density | Expected to be greater than 1.0 g/mL | The presence of chlorine and fluorine atoms typically increases the density of organic compounds. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); limited solubility in water | Consistent with the properties of halogenated aromatic ketones. |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established methodologies for the formation of trifluoromethyl ketones. A common and effective strategy involves the reaction of a 3-chlorophenyl precursor with a trifluoroacetylating agent.

Conceptual Synthetic Pathway

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Experimental Protocol (Hypothetical)

This protocol is a representative example based on common laboratory practices for similar transformations and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of ethyl 3-chlorophenylacetate (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a solution of a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equivalents), dropwise while maintaining the temperature below 5 °C.

-

Trifluoroacetylation: After stirring for 30 minutes at 0 °C, add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Development

The unique structural motifs of this compound make it a highly attractive intermediate in the synthesis of novel pharmaceutical agents. Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly serine and cysteine proteases, where the ketone carbonyl can form a stable hemiacetal or hemiketal with an active site serine or cysteine residue, mimicking the transition state of peptide bond hydrolysis.[1][2]

Potential as a Key Building Block

The combination of the trifluoromethyl ketone and the 3-chlorophenyl group is found in a number of biologically active molecules. For instance, derivatives of chlorophenyl propanone are known intermediates in the synthesis of antidepressant drugs like bupropion.[3] While a direct lineage from this compound to a marketed drug is not prominently documented, its potential as a starting material for the synthesis of novel enzyme inhibitors and receptor modulators is significant.

The 3-chlorophenyl moiety is a common feature in many drugs, contributing to favorable binding interactions within protein targets. Its presence in this trifluoromethyl ketone building block allows for the direct incorporation of this important pharmacophore into a lead molecule.

Illustrative Drug Development Workflow

Caption: Potential workflow for utilizing the title compound in drug discovery.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors or dust. Use in a well-ventilated area or with local exhaust ventilation.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound stands as a promising and versatile building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its unique combination of a trifluoromethyl group, a reactive ketone, and a chlorophenyl moiety offers a powerful tool for medicinal chemists to modulate the properties of drug candidates and explore novel chemical space. While further research is needed to fully elucidate its specific applications, the foundational principles of its chemistry and the proven success of its constituent functional groups in drug design underscore its potential for significant contributions to the future of medicine.

References

Please note that direct references for this compound are limited. The following references provide context for the synthesis, properties, and applications of related trifluoromethyl ketones and chlorophenyl derivatives.

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(94), 11133-11148. [Link]

-

Royal Society of Chemistry. (2013). Trifluoromethyl ketones: properties, preparation, and application. [Link]

-

Edwards, P. D., et al. (1996). Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry, 39(5), 1112-1124. [Link]

-

Sato, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]

-

Mizuta, S., et al. (2024). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. ChemRxiv. [Link]

-

LookChem. (n.d.). Cas 152943-33-4, 1-(3-Chlorophenyl)-2-hydroxy-1-propanone. [Link]

-

Aksjonova, K., et al. (2012). Functionalization of 3-Chlorobenzaldehyde. Synthesis, 44(14), 2200-2208. [Link]

-

Rahman, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130511. [Link]

-

Satała, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7264. [Link]

- Google Patents. (2006). Method for preparing 3'-chloropropiophenone.

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Wikipedia. (n.d.). Trifluoroacetone. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Aryl-Trifluoromethyl Ketone Analogs as Reversible Covalent Enzyme Inhibitors

A Senior Application Scientist's Perspective on a Privileged Scaffold

Introduction: The Strategic Value of the Trifluoromethyl Ketone Moiety

In modern medicinal chemistry, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of drug discovery. Among the various chemical motifs employed to achieve this, the trifluoromethyl ketone (TFMK) stands out as a particularly effective "warhead" for designing reversible covalent inhibitors.[1][2] The compound 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone serves as an excellent archetype for this class. Its structure marries the potent electrophilicity of the TFMK group with the tunable pharmacokinetics of a substituted phenyl ring.

The introduction of trifluoromethyl groups into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. TFMKs leverage these properties by acting as transition-state analogs for serine and cysteine proteases.[3][4][5] The highly electron-withdrawing nature of the CF3 group renders the adjacent carbonyl carbon highly susceptible to nucleophilic attack by a catalytic serine or cysteine residue in an enzyme's active site. This attack forms a stable, yet reversible, tetrahedral hemiacetal or hemithioacetal intermediate, effectively inhibiting the enzyme.[3][4]

This guide provides a comprehensive overview of the strategic considerations for designing structural analogs of this compound. We will delve into the causal reasoning behind analog design, present detailed synthetic and biological evaluation protocols, and interpret structure-activity relationship (SAR) data to guide lead optimization.

Mechanism of Action: A Reversible Covalent Interaction

The inhibitory power of the TFMK scaffold is rooted in its ability to mimic the tetrahedral transition state of substrate hydrolysis. The workflow is a two-step process involving the formation of a reversible covalent bond.

Caption: Mechanism of TFMK covalent reversible inhibition.

Part 1: Rationale for Analog Design & Structure-Activity Relationships (SAR)

The design of analogs of our lead compound, this compound, is a systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The strategy can be dissected into three primary modification sites.

A. Phenyl Ring Substitutions

Modifying the 3-chlorophenyl ring allows for probing the enzyme's binding pocket (often termed the S1 pocket in proteases). The goal is to enhance non-covalent interactions, such as van der Waals forces, hydrogen bonding, or π-π stacking, which increase the inhibitor's residence time and affinity.

-

Positional Isomers: Moving the chloro substituent to the ortho or para positions can reveal steric constraints or favorable interactions within the pocket. For example, a drop in activity with a para-chloro analog might suggest a lack of space in that region of the active site.

-

Electronic Effects: Replacing the chloro group (electron-withdrawing) with electron-donating groups (e.g., -CH₃, -OCH₃) or stronger withdrawing groups (e.g., -NO₂, -CF₃) can modulate the electronics of the phenyl ring and its ability to engage in specific interactions.

-

Lipophilicity and ADME: The nature and position of the substituent profoundly impact the molecule's overall lipophilicity (logP).[4] While increased lipophilicity can improve membrane permeability, it can also lead to non-specific binding and metabolic liabilities. The objective is to find a balance that optimizes both potency and drug-like properties.

B. Methylene Bridge Modifications

The CH₂ linker between the phenyl ring and the ketone is not merely a spacer. Its flexibility can be modulated to improve binding orientation.

-

Homologation: Increasing the chain length (e.g., to -(CH₂)₂-) can allow the phenyl ring to access deeper pockets.

-

Rigidification: Incorporating the linker into a cyclic system (e.g., a cyclopropane ring) can lock the molecule into a more favorable, low-energy conformation for binding, potentially increasing affinity and selectivity.

C. Trifluoromethyl Ketone Bioisosteres

While the TFMK is highly effective, it can be susceptible to metabolic reduction to the corresponding inactive alcohol.[6] Designing bioisosteres aims to mitigate this while retaining inhibitory activity.

-

α-Ketoamides: Replacing the terminal CF₃ with a substituted amide (e.g., -CO-NHR) can introduce new hydrogen bonding opportunities and alter metabolic stability.

-

Trifluoropyruvamides (TFPAs): The incorporation of an additional electron-withdrawing carbonyl group can increase the metabolic stability of the TFMK by further stabilizing its hydrated form.[6]

SAR Data Summary

To illustrate these principles, consider the following hypothetical data for a series of analogs tested against a model serine protease.

| Compound ID | R1 (Phenyl Substitution) | R2 (Linker) | IC₅₀ (nM) | Rationale for Change |

| LEAD-01 | 3-Cl | -CH₂- | 50 | Starting Compound |

| ANALOG-02 | 4-Cl | -CH₂- | 250 | Probe para pocket space |

| ANALOG-03 | 3-F | -CH₂- | 45 | Assess halogen impact (F vs. Cl) |

| ANALOG-04 | 3-CH₃ | -CH₂- | 150 | Introduce electron-donating group |

| ANALOG-05 | 3-CF₃ | -CH₂- | 25 | Enhance electron-withdrawing nature |

| ANALOG-06 | 3-Cl | -(CH₂)₂- | 400 | Probe pocket depth |

This data suggests that the meta position is optimal and that strong electron-withdrawing groups enhance potency, while the pocket cannot accommodate larger groups at the para position or a longer linker.

Caption: Structure-Activity Relationship (SAR) decision tree.

Part 2: Experimental Protocols

A trustworthy drug discovery cascade relies on robust and reproducible protocols. The following sections detail validated methodologies for the synthesis and biological evaluation of TFMK analogs.

A. Synthesis Protocol: Claisen Condensation Route

This procedure is a reliable method for synthesizing aryl-trifluoro-propanones from readily available starting materials.[7][8]

Objective: To synthesize this compound.

Materials:

-

3-Chlorophenylacetic acid methyl ester

-

Ethyl trifluoroacetate (ETFA)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere, add anhydrous THF (100 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Carefully add sodium hydride (1.2 equivalents) to the THF and cool the suspension to 0 °C using an ice bath.

-

Ester Addition: In a separate flask, dissolve 3-chlorophenylacetic acid methyl ester (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF (20 mL).

-

Condensation Reaction: Add the ester solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting ester.

-

Acidic Workup & Decarboxylation: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the pH is ~1-2. This step hydrolyzes the intermediate β-keto ester and the subsequent heat from stirring at room temperature for 1-2 hours promotes decarboxylation to yield the desired ketone.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). The bicarb wash removes any unreacted acidic starting material.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

B. Biological Evaluation: Protease Inhibition Screening Cascade

A tiered approach ensures that resources are focused on the most promising compounds. This cascade moves from a high-throughput primary screen to more complex secondary and ADME assays.

Caption: A typical screening cascade for enzyme inhibitors.

Protocol: Fluorogenic Serine Protease Inhibition Assay (Primary Screen)

Objective: To determine the IC₅₀ value of an analog against a target serine protease (e.g., Chymotrypsin, Elastase).

Principle: The assay measures the enzyme's ability to cleave a fluorogenic substrate, releasing a fluorescent product. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

Materials:

-

Target Serine Protease stock solution

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl)

-

Fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin)

-

Test compounds (analogs) dissolved in DMSO

-

384-well black, flat-bottom microplates

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Compound Plating: Create a serial dilution of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate. This creates a dose-response curve. Include controls with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

-

Enzyme Addition: Dilute the enzyme stock to the desired working concentration in cold assay buffer. Add enzyme solution (e.g., 10 µL) to all wells except for the "no enzyme" blanks.

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Prepare the fluorogenic substrate solution in the assay buffer. Add the substrate solution (e.g., 10 µL) to all wells to start the reaction.

-

Kinetic Read: Immediately place the plate into a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC). Measure the fluorescence signal every 60 seconds for 15-20 minutes.

-

Data Analysis:

-

For each well, calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Normalize the data: % Inhibition = 100 * (1 - [Rate_test_compound - Rate_blank] / [Rate_DMSO - Rate_blank]).

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

-

Conclusion and Future Outlook

The 3-(Aryl)-1,1,1-trifluoro-2-propanone scaffold represents a highly versatile and privileged structure in the design of reversible covalent enzyme inhibitors. Its mechanism of action is well-understood, and its synthesis is straightforward, making it an attractive starting point for medicinal chemistry campaigns. A systematic approach to analog design, focusing on probing the target's binding pocket through phenyl ring modifications and optimizing ADME properties via linker and warhead modifications, is critical for success. The key challenge of metabolic instability, while significant, can be addressed through rational design strategies like the development of TFPAs.[6] By employing a robust screening cascade with validated, quantitative assays, researchers can efficiently identify and optimize potent, selective, and drug-like candidates derived from this valuable chemical class.

References

- Comparison of benzil and trifluoromethyl ketone (TFK)

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.Beilstein Journal of Organic Chemistry.

- Synthesis of trifluoromethyl ketones.Organic Chemistry Portal.

- Trifluoromethyl ketones: properties, preparation, and application.

- Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study.PubMed Central.

- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones.BORIS Portal - Universität Bern.

- Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones.ACS Omega.

- Transition State Analog Enzyme Inhibitors: Structure-Activity Rel

- Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design.PubMed.

- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones.PMC - NIH.

- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease.PMC - PubMed Central.

- Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.MDPI.

- Design and biological activity of trifluoromethyl containing drugs.Wechem.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Trifluoroacetone.Wikipedia.

- 3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone.CymitQuimica.

- 1,1,1-Trifluoro-3-phenyl-2-propanone 96 350-92-5.Sigma-Aldrich.

- Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.

- 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone.MySkinRecipes.

- 2-Propanone, 1,1,1-trifluoro-.NIST WebBook.

Sources

- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 8. Trifluoroacetone - Wikipedia [en.wikipedia.org]

Spectroscopic data of "3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone"

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the expected spectroscopic data for this compound, a compound of interest due to its halogenated and trifluoromethyl-ketone moieties which are prevalent in medicinal chemistry. As a Senior Application Scientist, the following sections are structured to not only present predicted data but also to explain the underlying principles and experimental considerations, ensuring a robust understanding for practical application.

Chemical Structure and Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and analysis in various experimental settings.

Caption: Chemical structure of this compound.

Infrared (IR) Spectroscopy

Theoretical Principles: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The frequency of the absorbed radiation is specific to the type of chemical bond and the functional group it belongs to. This makes IR spectroscopy an invaluable tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: For a liquid sample like this compound, place a small drop directly onto the ATR crystal. If the sample is a solid, ensure it is finely powdered and press it firmly against the crystal.

-

Background Scan: Before analyzing the sample, a background spectrum of the empty ATR setup is recorded. This accounts for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Scan: The sample is scanned, typically over a range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Cleaning: The ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and dried after each measurement to prevent cross-contamination.

Predicted IR Spectral Data

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂) |

| ~1750-1730 | C=O stretch | Ketone (α-trifluoromethyl) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1300-1100 | C-F stretch | Trifluoromethyl |

| 800-600 | C-Cl stretch | Aryl chloride |

Interpretation of the Predicted IR Spectrum: The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group of the ketone.[1] The presence of the electron-withdrawing trifluoromethyl group adjacent to the carbonyl is known to shift the C=O stretching frequency to a higher wavenumber compared to a simple alkyl ketone. The spectrum will also feature characteristic absorptions for the aromatic C-H bonds and the C=C stretching vibrations of the benzene ring. The strong C-F stretching vibrations of the CF₃ group will likely appear as a complex and intense band in the 1300-1100 cm⁻¹ region. Finally, the C-Cl stretch will be observed in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

General Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as its residual proton signals should not overlap with the analyte signals.

-

Instrument Setup: The NMR spectrometer is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F). Standard acquisition parameters are typically used, but may be optimized for concentration and relaxation times.

-

Data Acquisition: The spectrum is acquired by subjecting the sample to a series of radiofrequency pulses and recording the resulting free induction decay (FID).

-

Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR).

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | Singlet | 2H | -CH₂- |

| ~7.3-7.6 | Multiplet | 4H | Aromatic protons |

Interpretation of the Predicted ¹H NMR Spectrum: The methylene protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a singlet due to the absence of neighboring protons. Their chemical shift will be downfield due to the deshielding effect of the adjacent carbonyl and aromatic ring. The four protons on the 3-chlorophenyl ring will appear as a complex multiplet in the aromatic region. The exact chemical shifts and splitting patterns of these aromatic protons will depend on their positions relative to the chloro and propanone substituents.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 (quartet) | C=O |

| ~115 (quartet) | -CF₃ |

| ~135 | C-Cl |

| ~125-135 | Aromatic carbons |

| ~45 | -CH₂- |

Interpretation of the Predicted ¹³C NMR Spectrum: The carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the oxygen atom.[2][3] It will likely appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. The carbon of the trifluoromethyl group will also be a quartet and will have a characteristic chemical shift. The six carbons of the aromatic ring will give rise to several signals in the 125-135 ppm range. The methylene carbon will appear at a more upfield chemical shift.

¹⁹F NMR Spectroscopy

Theoretical Principles: ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus and its high gyromagnetic ratio.[4][5] The chemical shifts in ¹⁹F NMR span a very wide range, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atoms.[6]

Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -70 to -80 | Singlet | -CF₃ |

Interpretation of the Predicted ¹⁹F NMR Spectrum: Since all three fluorine atoms in the trifluoromethyl group are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum.[4] The chemical shift of this singlet is anticipated to be in the typical range for a trifluoromethyl ketone.[7] The absence of coupling to any nearby protons would result in a sharp singlet.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is characteristic of the molecule's structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are vaporized and then ionized by a beam of 70 eV electrons in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Major Fragment Ions

| m/z | Proposed Fragment |

| 224/226 | [M]⁺ (Molecular ion) |

| 155/157 | [M - CF₃]⁺ |

| 125/127 | [Cl-C₆H₄-CH₂]⁺ |

| 69 | [CF₃]⁺ |

Interpretation of the Predicted Mass Spectrum: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 224, with a smaller peak at m/z 226 in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. A prominent fragment ion is expected from the loss of the trifluoromethyl radical, resulting in a peak at m/z 155/157. Another significant fragment would be the benzylic cation at m/z 125/127. A peak at m/z 69 corresponding to the [CF₃]⁺ ion is also anticipated.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a novel compound.

References

-

SpectraBase. (n.d.). N-(3-Chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propionamide. Retrieved from [Link]

-

University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram. Retrieved from [Link]

-

Dove Medical Press. (2016, August 23). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

- Google Patents. (2015, July 30). WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone.

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoropropane. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. Retrieved from [Link]

- Google Patents. (2006, May 31). CN1785952A - Method for preparing 3' -chloropropiophenone.

-

Wikipedia. (n.d.). Trifluoroacetone. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021, March 19). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)-3,3,3-trifluoropropyne - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. azom.com [azom.com]

- 7. dovepress.com [dovepress.com]

An Investigator's Technical Guide to the Biological Activity of 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone

Abstract

This document provides a comprehensive technical framework for the investigation of the biological activity of the novel compound 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone. While direct empirical data on this specific molecule is nascent, its structural features, particularly the trifluoromethyl ketone moiety, strongly suggest its potential as a potent enzyme inhibitor. This guide is structured to provide researchers, scientists, and drug development professionals with a strategic roadmap for a thorough characterization of this compound. We will delve into the theoretical underpinnings of its likely mechanism of action, propose a detailed experimental workflow for its biological characterization, provide step-by-step protocols for key assays, and outline a plausible synthetic route and essential safety protocols. The overarching goal is to equip research teams with the foundational knowledge and practical methodologies to unlock the therapeutic or biotechnological potential of this compound.

Introduction: The Rationale for Investigation

The trifluoromethyl ketone functional group is a well-established pharmacophore known for its ability to inhibit a wide range of hydrolytic enzymes.[1] This inhibitory action stems from the electrophilic nature of the ketone, which is significantly enhanced by the electron-withdrawing trifluoromethyl group. This moiety readily interacts with nucleophilic residues, such as serine, in the active sites of enzymes to form stable, covalent hemiketal adducts.[1] This mechanism effectively mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and often irreversible inhibition.

Derivatives of 3-substituted-1,1,1-trifluoro-2-propanones have shown promise as inhibitors of key enzymes like juvenile hormone esterase (JHE) and acetylcholinesterase (AChE).[2] The introduction of a 3-chlorophenyl substituent to this scaffold presents an intriguing opportunity for exploring novel structure-activity relationships. The chlorophenyl group can influence the compound's lipophilicity, metabolic stability, and potential for specific interactions within the enzyme's binding pocket, potentially leading to enhanced potency and selectivity. This guide, therefore, outlines a systematic approach to characterizing the biological profile of this compound.

Proposed Research Workflow

A logical and phased approach is critical to efficiently characterizing the biological activity of a novel compound. The following workflow is proposed to systematically investigate this compound, from broad-spectrum screening to more focused mechanistic studies.

The catalytic serine residue in the active site of the enzyme acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoromethyl ketone. This results in the formation of a stable tetrahedral hemiketal intermediate, which effectively inactivates the enzyme. The stability of this adduct is a key feature of this class of inhibitors.

Proposed Synthesis Route

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related aryl trifluoromethyl ketones. One common approach involves the reaction of a Grignard reagent with a trifluoroacetic acid derivative.

Safety and Handling

Given that the toxicological properties of this compound have not been fully investigated, it is prudent to handle it with the precautions appropriate for a potentially corrosive and hazardous substance. The safety data for the parent compound, 1,1,1-trifluoroacetone, indicates that it is a corrosive material that can cause severe skin burns and eye damage. [3] Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing. [2][3]* Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. [3][4]* Body Protection: A lab coat is required. For larger quantities or when splashing is likely, a chemical-resistant apron should be worn. [2][4] Handling Procedures:

-

All work with the compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. [2][5]* Avoid contact with skin and eyes. [3]* Store the compound in a cool, well-ventilated area, away from heat and ignition sources. [3]* Never store corrosive chemicals above eye level. [2][3]* Ensure that emergency equipment, such as an eyewash station and safety shower, is readily accessible.

Waste Disposal:

-

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Quantitative Data Summary

As this guide is a proposal for investigation, empirical data is not yet available. The following table is a template for summarizing key quantitative data that will be generated through the execution of the proposed research plan.

| Parameter | Value | Assay Method |

| AChE Inhibition (IC50) | To be determined | Ellman's Method |

| Cytotoxicity (CC50) | To be determined | MTT Assay |

| Mechanism of Inhibition | To be determined | Dialysis/Dilution |

| Ki (Inhibition Constant) | To be determined | Enzyme Kinetics |

Conclusion

This compound represents a promising, yet uncharacterized, molecule with the potential to act as a potent enzyme inhibitor. Its structural analogy to known inhibitors of serine hydrolases provides a strong rationale for its investigation. The systematic research workflow, detailed protocols, and safety guidelines presented in this technical guide offer a robust framework for elucidating its biological activity and mechanism of action. The successful execution of this research plan will not only contribute to the fundamental understanding of this novel compound but may also pave the way for its development in therapeutic or biotechnological applications.

References

- Székács, A., et al. (1994). Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. Journal of Agricultural and Food Chemistry, 42(6), 1328-1335.

- Gelb, M. H., Svaren, J., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817.

-

University of Toronto. (n.d.). Handling Procedures for Corrosive Materials. Retrieved from [Link]

-

Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

-

Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. Retrieved from [Link]

- Du, D., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1654, 19-27.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- Cravatt, B. F., et al. (2001). Profiling Serine Hydrolase Activities in Complex Proteomes. Journal of the American Chemical Society, 123(19), 4505-4513.

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry

An In-depth Technical Guide to 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone for Researchers and Drug Development Professionals

This compound is a halogenated organic compound featuring a highly reactive trifluoromethyl ketone moiety. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The trifluoromethyl (CF3) group, in particular, is a bioisostere for several functional groups and its strong electron-withdrawing nature significantly enhances the electrophilicity of the adjacent carbonyl carbon. This heightened reactivity is the basis for the compound's primary application as a potent reversible covalent inhibitor of various hydrolytic enzymes, particularly serine hydrolases.[3] This guide provides a comprehensive overview of the synthesis, chemical properties, and mechanistic basis of action for this compound, offering field-proven insights for its application in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its isomers is presented below. Data is compiled from chemical suppliers and extrapolated from closely related analogs.

| Property | Value | Reference |

| IUPAC Name | 3-(3-chlorophenyl)-1,1,1-trifluoropropan-2-one | - |

| CAS Number | 21900-50-3 | - |

| Molecular Formula | C₉H₆ClF₃O | |

| Molecular Weight | 222.59 g/mol | |

| Appearance | Typically a liquid | |

| Boiling Point | Analog (phenyl): 51-52 °C / 2 mmHg | |

| Density | Analog (phenyl): 1.22 g/mL at 25 °C | |

| SMILES | C1=CC(=CC(=C1)CC(=O)C(F)(F)F)Cl | - |

| InChI Key | Inferred from analogs |

Synthesis and Reaction Mechanisms

The synthesis of aryl trifluoromethyl ketones can be achieved through various established methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.[4] A common and effective strategy involves the reaction of an organometallic reagent derived from 3-chlorobenzyl bromide with an activated trifluoroacetyl source.

Causality in Synthetic Strategy:

The Grignard reaction is a robust and well-understood method for carbon-carbon bond formation. Using 3-chlorobenzyl magnesium chloride as the nucleophile and ethyl trifluoroacetate as the electrophile provides a direct and efficient pathway to the target ketone. Ethyl trifluoroacetate is an ideal trifluoroacetyl synthon because the ethoxide is a good leaving group, facilitating the formation of the ketone. The reaction is typically performed at low temperatures to prevent side reactions, such as self-condensation of the ester or reaction of the Grignard reagent with the product ketone.

Detailed Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the preparation of this compound from 3-chlorobenzyl chloride.

Materials and Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser with a nitrogen/argon inlet

-

Low-temperature thermometer

-

Ice-salt bath or cryocooler

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

3-Chlorobenzyl chloride

-

Ethyl trifluoroacetate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Grignard Reagent Preparation:

-

Set up an oven-dried three-necked flask equipped with a condenser, magnetic stir bar, and dropping funnel under a positive pressure of inert gas (N₂ or Ar).

-

Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

-

Gently heat the flask with a heat gun to sublime the iodine, then allow it to cool. This activates the magnesium surface.

-

Dissolve 3-chlorobenzyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-